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Abstract
This technical guide provides an in-depth overview of YTP-17, a potent and orally active small

molecule inhibitor of the YAP-TEAD protein-protein interaction. Dysregulation of the Hippo

signaling pathway, leading to the activation of the transcriptional co-activator YAP and its

association with TEAD transcription factors, is a key driver in various cancers. YTP-17 emerges

from a class of dihydrobenzofurane analogs designed to disrupt this critical interaction, thereby

inhibiting tumor growth. This document details the discovery, synthesis, and preclinical

characterization of YTP-17, presenting key data in a structured format, outlining experimental

methodologies, and visualizing the underlying biological and experimental frameworks.

Introduction: The Hippo Pathway and the YAP-TEAD
Interaction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in the development and progression of numerous

cancers. The downstream effectors of this pathway are the transcriptional co-activator Yes-

associated protein (YAP) and its paralog TAZ. When the Hippo pathway is inactive, YAP

translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors,

driving the expression of genes that promote cell proliferation and inhibit apoptosis. The
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interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with a

dysregulated Hippo pathway.

YTP-17 is a novel small molecule inhibitor that directly targets the YAP-TEAD protein-protein

interface, preventing the formation of the oncogenic transcriptional complex. Its discovery

represents a significant advancement in the development of targeted therapies for Hippo-driven

cancers.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for YTP-17, providing a clear

comparison of its in vitro and in vivo activities.

Parameter Value Assay Reference

YAP-TEAD Interaction

Inhibition IC50
4 nM

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

[1][2]

Antiproliferative

Activity IC50 (NCI-

H2052 cells)

45 nM
Cell Proliferation

Assay
[1][2]

Table 1: In Vitro Activity of YTP-17

Parameter Value Animal Model Cell Line Reference

Dosing Regimen

60 mg/kg, oral

gavage, once

daily for 2 weeks

Xenograft Mouse

Model
NCI-H226 [1][2]

Tumor Volume

Reduction
45%

Xenograft Mouse

Model
NCI-H226 [1]

Table 2: In Vivo Efficacy of YTP-17
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Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. While

specific, detailed protocols for YTP-17 are not publicly available in full, the following represents

a likely reconstruction based on the available literature and standard laboratory procedures.

Synthesis of YTP-17
The synthesis of YTP-17 is a multi-step process starting from commercially available

precursors. The following scheme outlines the key transformations[3]:
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Synthesis of YTP-17

Starting Material 1

Intermediate 1

a) DMF/NaH/
2-hydroxyethyl methyl sulfone,

0 °C-RT, 2 h, 70 %

Starting Material 2

Intermediate 2

b) THF/THPOCH2CH2OH/
PPh3/DIAD,

0 °C-RT, 2 h, 82 %

Intermediate 3

c) Intermediate from step b,
toluene/H2O/K3PO4/

Pd2(dba)3/N-Xanthphos,
100 °C, 12-18 h, 98 %

Intermediate 4

d) THF/MeOH/
NaOH 2 N,

RT, 18 h, 97-100 %

YTP-15

e) DMF/MeI/NaH,
0 °C, 2 h, quant.

YTP-17

f) DMF/HATU/DIPEA/
MeNH2.HCl, RT, 18 h, 98 %

g) dioxane, 4 N HCl in dioxane,
rt, 2.5-18 h, 30-73 %

Click to download full resolution via product page

Caption: Synthetic scheme for YTP-17.
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Detailed Methodology:

Step a: To a solution of the starting phenol in dimethylformamide (DMF) at 0 °C is added

sodium hydride (NaH), followed by 2-hydroxyethyl methyl sulfone. The reaction is allowed to

warm to room temperature and stirred for 2 hours.

Step b: In a separate flask, a solution of the corresponding alcohol in tetrahydrofuran (THF)

is treated with 2-(tetrahydropyran-2-yloxy)ethanol, triphenylphosphine (PPh3), and

diisopropyl azodicarboxylate (DIAD) at 0 °C. The reaction is stirred at room temperature for 2

hours.

Step c (Suzuki Coupling): The product from step a is coupled with the boronic acid derivative

from step b using a palladium catalyst (Pd2(dba)3) and a ligand (N-Xanthphos) in a mixture

of toluene and water with potassium phosphate (K3PO4) as a base. The reaction is heated

at 100 °C for 12-18 hours.

Step d (Deprotection): The resulting intermediate is treated with sodium hydroxide (NaOH) in

a mixture of THF and methanol (MeOH) at room temperature for 18 hours to remove a

protecting group.

Step e (Methylation): The product from step d is methylated using methyl iodide (MeI) and

NaH in DMF at 0 °C for 2 hours.

Step f (Amide Coupling): The carboxylic acid is coupled with methylamine hydrochloride

(MeNH2.HCl) using HATU as a coupling reagent and diisopropylethylamine (DIPEA) as a

base in DMF at room temperature for 18 hours.

Step g (Final Deprotection): The final protecting group is removed using 4 N HCl in dioxane

at room temperature for 2.5-18 hours to yield YTP-17.

Note: Purification after each step would typically involve standard techniques such as

extraction, chromatography, and crystallization. Characterization would be performed using

techniques like NMR and mass spectrometry to confirm the structure and purity of the

intermediates and the final product.

YAP-TEAD TR-FRET Assay
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This assay is used to measure the ability of YTP-17 to disrupt the interaction between YAP and

TEAD.

YAP-TEAD TR-FRET Assay Workflow

Prepare Assay Plate
(with YTP-17 dilutions)

Add Donor-labeled TEAD

Add Acceptor-labeled YAP

Incubate

Read TR-FRET Signal

Analyze Data
(Calculate IC50)

Click to download full resolution via product page

Caption: Workflow for the YAP-TEAD TR-FRET assay.

Detailed Methodology:

Reagent Preparation: Recombinant YAP and TEAD proteins are labeled with a suitable

FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.
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Compound Plating: YTP-17 is serially diluted in an appropriate buffer (e.g., PBS with 0.1%

BSA) and added to a low-volume 384-well plate.

Protein Addition: The labeled TEAD (donor) and YAP (acceptor) proteins are added to the

wells containing the compound.

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2

hours) to allow the binding reaction to reach equilibrium.

Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-

resolved fluorescence detection, with excitation at a wavelength appropriate for the donor

and emission detection at the wavelengths of both the donor and acceptor.

Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is

determined by plotting the percentage of inhibition against the logarithm of the YTP-17
concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay
This assay determines the effect of YTP-17 on the proliferation of cancer cells.
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Cell Proliferation Assay Workflow

Seed NCI-H2052 cells
in 96-well plate

Add YTP-17 dilutions

Incubate for 72 hours

Add proliferation reagent
(e.g., XTT, MTS)

Incubate and Read Absorbance

Analyze Data
(Calculate IC50)

Click to download full resolution via product page

Caption: Workflow for the cell proliferation assay.

Detailed Methodology:

Cell Seeding: NCI-H2052 cells are seeded into 96-well plates at a predetermined density

(e.g., 5,000 cells/well) and allowed to adhere overnight.

Compound Treatment: YTP-17 is serially diluted and added to the cells. A vehicle control

(e.g., DMSO) is also included.
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Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.

Viability Assessment: A cell proliferation reagent (e.g., XTT, MTS, or resazurin) is added to

each well according to the manufacturer's instructions.

Signal Measurement: After a further incubation period (typically 1-4 hours), the absorbance

or fluorescence is measured using a microplate reader.

Data Analysis: The background-subtracted absorbance/fluorescence values are used to

calculate the percentage of cell growth inhibition. The IC50 value is determined by plotting

the percentage of inhibition against the logarithm of the YTP-17 concentration.

In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of YTP-17 in a mouse model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Xenograft Study Workflow

Implant NCI-H226 cells
subcutaneously in mice

Allow tumors to establish

Randomize mice into
treatment and control groups

Administer YTP-17 (60 mg/kg)
or vehicle daily for 14 days

Monitor tumor volume
and body weight

Sacrifice mice and
analyze tumors

Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft study.

Detailed Methodology:

Cell Implantation: NCI-H226 cells are harvested and suspended in a suitable medium (e.g.,

Matrigel). A specific number of cells (e.g., 1 x 106) is subcutaneously injected into the flank

of immunocompromised mice (e.g., SCID or nude mice).

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
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Group Assignment: The mice are randomized into treatment and vehicle control groups.

Treatment: YTP-17 is formulated in an appropriate vehicle and administered orally by

gavage at a dose of 60 mg/kg once daily for 14 consecutive days. The control group receives

the vehicle only.

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g.,

twice a week). Tumor volume is typically calculated using the formula: (length x width2) / 2.

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are

excised, weighed, and may be further processed for histological or biomarker analysis.

Mechanism of Action: The YAP-TEAD Signaling
Pathway
YTP-17 exerts its anti-tumor effects by inhibiting the interaction between YAP and TEAD. The

following diagram illustrates the Hippo signaling pathway and the point of intervention for YTP-
17.
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Hippo Signaling Pathway and YTP-17 Inhibition

Upstream Signals
(Cell-cell contact, Mechanical stress)

MST1/2

LATS1/2

activates

SAV1

YAP
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MOB1

p-YAP
(Cytoplasmic retention)

TEAD

binds

Cytoplasm

YAP-TEAD Complex

Target Gene Expression
(Proliferation, Anti-apoptosis)

activates

Nucleus

YTP-17

inhibits

Click to download full resolution via product page

Caption: The Hippo signaling pathway and the inhibitory action of YTP-17.
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Conclusion
YTP-17 is a promising preclinical candidate that demonstrates potent and selective inhibition of

the YAP-TEAD protein-protein interaction. Its nanomolar in vitro activity and significant in vivo

tumor growth inhibition highlight its potential as a therapeutic agent for cancers driven by the

Hippo pathway. The data and protocols presented in this technical guide provide a

comprehensive resource for researchers in the field of oncology and drug discovery, facilitating

further investigation and development of this and similar targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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